N-(Cyclopropylmethyl)-2-fluoro-6-iodobenzamide
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Overview
Description
N-(Cyclopropylmethyl)-2-fluoro-6-iodobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a cyclopropylmethyl group, a fluorine atom at the 2-position, and an iodine atom at the 6-position. These substitutions confer distinct chemical properties that make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-2-fluoro-6-iodobenzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine and iodine atoms .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to streamline the process and reduce waste .
Chemical Reactions Analysis
Types of Reactions: N-(Cyclopropylmethyl)-2-fluoro-6-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
N-(Cyclopropylmethyl)-2-fluoro-6-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of novel analgesics and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: Its unique chemical properties make it a candidate for use in the design of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-2-fluoro-6-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. For instance, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- N-(Cyclopropylmethyl)-2-fluoro-4-iodobenzamide
- N-(Cyclopropylmethyl)-2-chloro-6-iodobenzamide
- N-(Cyclopropylmethyl)-2-fluoro-6-bromobenzamide
Comparison: Compared to these similar compounds, N-(Cyclopropylmethyl)-2-fluoro-6-iodobenzamide is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group also adds to its distinctiveness by affecting its steric and electronic properties .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-fluoro-6-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO/c12-8-2-1-3-9(13)10(8)11(15)14-6-7-4-5-7/h1-3,7H,4-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIIVBMGEVNYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC=C2I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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